molecular formula C18H21NO5S2 B598057 (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate CAS No. 133034-01-2

(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate

Cat. No. B598057
CAS RN: 133034-01-2
M. Wt: 395.488
InChI Key: YLPLVVAXXZWTIR-INIZCTEOSA-N
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Description

This compound is a sulfonate derivative. Sulfonates are organic compounds containing the functional group -SO3-, derived from sulfonic acid by replacing the hydrogen atom with another atom or group . They are known for their excellent solubility in water and polar organic solvents .


Synthesis Analysis

Sulfonate synthesis often involves sulfonylation, a process where a sulfonyl group is introduced to an organic compound . The sulfonylation of alcohols, for example, is a common method for preparing sulfonates .


Chemical Reactions Analysis

Sulfonates are known to participate in a variety of chemical reactions. For instance, they can act as leaving groups in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Sulfonates, in general, are known for their excellent solubility in water and polar organic solvents .

Scientific Research Applications

Synthesis of Cyclic Compounds

Research on the synthesis of cyclic compounds containing aminobenzenesulfonamide derivatives has shown the utility of related sulfonate compounds in facilitating the discovery of functional molecules and pharmaceuticals. Sequential reactions, such as the Nicholas and Pauson-Khand reactions, have been employed to synthesize unique polyheterocyclic compounds, illustrating the role of sulfonamide derivatives in organic syntheses and drug discovery processes (Kyosuke Kaneda, 2020).

Development of Aromatic Diazonium Salts

Arenediazonium sulfonates, including tosylates, have been highlighted for their synthesis, structural, and physicochemical properties. These compounds, easily synthesized by diazotization in the presence of corresponding sulfonic acids, find wide application in the synthesis of aromatic azides, halides, and other derivatives. This showcases the versatility of sulfonate salts in organic synthesis, with specific mention of their stability, solubility, and safety compared to other diazonium salts (A. Kassanova, M.T. Yestayeva, M. O. Turtubayeva, 2022).

Environmental Considerations

While not directly related to (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate, research on the environmental behavior of parabens, which share functional groups with sulfonate compounds, underscores the importance of understanding the environmental fate of chemical derivatives used in pharmaceuticals and personal care products. This research informs on the biodegradability and potential environmental impacts of sulfonate derivatives and similar compounds (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) of the specific compound for accurate information .

properties

IUPAC Name

[(3S)-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPLVVAXXZWTIR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@H](C2)OS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201130943
Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133034-01-2
Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133034-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201130943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Para-toluenesulphonyl chloride (68.8 g) was added, in portions, to a solution of 3-(R,S)-hydroxypyrrolidine (15 g) in dry pyridine (200 ml) at 0° C. The mixture was allowed to warm to room temperature and stirred for 16 hours. The solution was concentrated in vacuo to approximately half the original volume then partitioned between dichloromethane (500 ml) and water (300 ml). The layers were separated and the aqueous layer was extracted with dichloromethane (3×100 ml). The combined dichloromethane extracts were washed with 2M hydrochloric acid (100 ml) and 10% aqueous sodium hydroxide (100 ml) then dried (MgSO4) and concentrated in vacuo to give an oil which was crystallised from dichloromethane/ether to give the title compound as a microcrystalline powder, yield 28.3 g, m.p. 119°-121° C.
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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